

PGD2-CRTH2 axis in the pathogenesis of atopic dermatitis

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An In-depth Technical Guide on the PGD2-CRTH2 Axis in the Pathogenesis of Atopic Dermatitis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic, immune, and environmental factors.[1] A key driver of the type 2 inflammatory response central to AD is the prostaglandin D2 (PGD2)-chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) axis. PGD2, predominantly produced by mast cells upon allergic stimulation, acts as a potent chemoattractant for various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, by binding to its receptor, CRTH2.[2][3] This interaction triggers a cascade of events, including the recruitment of these cells to the skin, the amplification of type 2 cytokine production (e.g., IL-4, IL-5, IL-13), and the exacerbation of inflammatory responses, pruritus, and skin barrier dysfunction. This guide provides a comprehensive overview of the PGD2-CRTH2 signaling pathway, its role in AD pathogenesis supported by experimental evidence, detailed methodologies for key experiments, and the therapeutic potential of targeting this axis.

The PGD2-CRTH2 Axis: Core Components

The PGD2-CRTH2 axis is a critical signaling pathway in the orchestration of type 2 inflammation.



Prostaglandin D2 (PGD2)

PGD2 is a major pro-inflammatory lipid mediator derived from the sequential metabolism of arachidonic acid by cyclooxygenase (COX) and prostaglandin synthase enzymes.[2] In the context of allergic inflammation, PGD2 is the primary prostanoid produced by activated mast cells.[2] Other immune cells, such as Th2 cells, dendritic cells, and skin Langerhans cells, as well as structural cells like keratinocytes, also contribute to PGD2 production. PGD2 exerts its biological effects through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2).

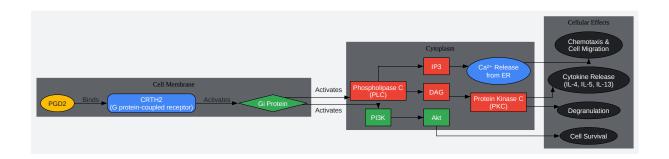
Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2)

CRTH2, also known as DP2, is a G protein-coupled receptor that, unlike DP1, is more closely related to chemoattractant receptors. It is preferentially expressed on key effector cells of type 2 immunity, including Th2 lymphocytes, eosinophils, basophils, mast cells, and group 2 innate lymphoid cells (ILC2s). The expression of CRTH2 on these cells makes it a crucial mediator of PGD2-driven chemotaxis and activation. In patients with atopic dermatitis, CRTH2 mRNA expression is elevated in peripheral blood mononuclear cells, and circulating eosinophils and T cells show increased surface expression of CRTH2.

PGD2-CRTH2 Signaling Pathway

The binding of PGD2 to CRTH2 on immune cells initiates a signaling cascade that promotes the cardinal features of allergic inflammation. This pathway is central to the recruitment and activation of inflammatory cells in AD lesions.





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Caption: PGD2-CRTH2 Signaling Cascade.

Role in the Pathogenesis of Atopic Dermatitis

The PGD2-CRTH2 axis is implicated in several key aspects of AD pathophysiology.

- Inflammatory Cell Recruitment: CRTH2 activation is a primary driver for the migration of Th2
 cells and eosinophils into the skin. In murine models of AD, a deficiency in CRTH2
 significantly impairs the infiltration of these cells into allergen-challenged skin.
- Amplification of Type 2 Inflammation: Beyond recruitment, the PGD2-CRTH2 pathway
 enhances the effector functions of immune cells. It promotes the secretion of key type 2
 cytokines like IL-4, IL-5, and IL-13 from Th2 cells and ILC2s. This creates a positive
 feedback loop that perpetuates the inflammatory response.
- Pruritus and Barrier Dysfunction: Mechanical injury from scratching dry skin can increase cutaneous PGD2 levels, further driving inflammation. While PGD2 has complex, bidirectional



roles in skin barrier function, the sustained type 2 inflammation mediated by the CRTH2 axis is generally detrimental to epidermal barrier integrity.

Experimental Evidence and Data Animal Models

Murine models have been instrumental in elucidating the role of the PGD2-CRTH2 axis in AD.

Model/Condition	PGD2 Level (pg/mg protein or skin)	Fold Change vs. Control	Reference
Tape-stripped skin (24h)	~150 pg/mg protein	Significant increase (p<0.05)	
Chronically OVA- sensitized skin	No significant change vs. saline	-	
Acutely OVA- challenged skin	~250 pg/mg protein	Significant increase (p<0.05)	_



Model	Outcome Measure	Effect of CRTH2-/- or Antagonist	% Reduction vs. WT/Vehicle	Reference
Acute OVA Challenge	Eosinophil Infiltration	Significantly decreased	Not specified	
Acute OVA Challenge	CD4+ Cell Infiltration	Significantly decreased	Not specified	_
Acute OVA Challenge	IL-4 & IL-13 mRNA	Significantly impaired expression	Not specified	_
Chronic Contact Hypersensitivity	Ear Swelling Response	Reduced by approx. half	~50%	_
Chronic Contact Hypersensitivity	Serum IgE Production	Reduced	37%	_
FITC-induced CHS	Edema Formation	Effectively blocked	Not specified	_
FITC-induced CHS	IL-4 Protein Levels	Decreased	Not specified	

Human Studies

Studies in AD patients corroborate the findings from animal models.

- CRTH2 Expression: Circulating Th2 cells, identifiable as CD4+ CRTH2+ cells, are increased in AD patients compared to healthy controls.
- PGD2 Production: A local antigen challenge in the skin of patients with atopic dermatitis stimulates PGD2 production.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the PGD2-CRTH2 axis.



Measurement of PGD2 in Skin Tissue

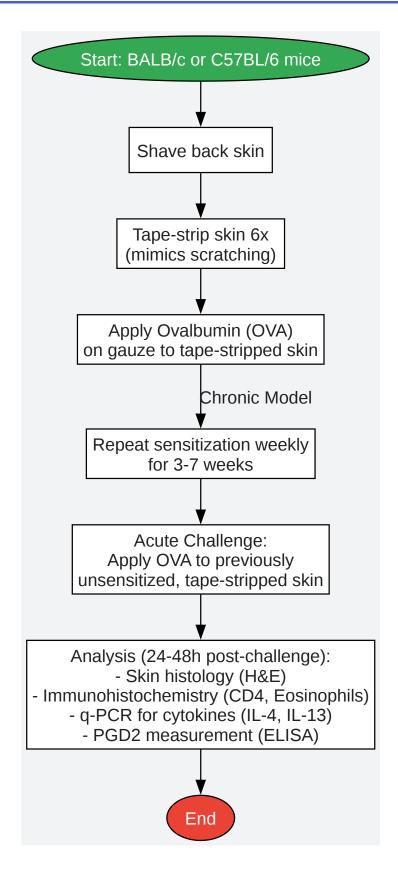
This protocol is adapted from studies using murine models.

- Sample Collection: Excise skin samples from the area of interest and immediately snapfreeze in liquid nitrogen.
- Homogenization: Homogenize the frozen tissue in a suitable buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGD2 synthesis.
- Solid Phase Extraction (SPE):
 - Acidify the homogenate to pH 3.5.
 - Apply the sample to a pre-conditioned C18 SPE column.
 - Wash the column with water and then hexane to remove interfering lipids.
 - Elute the prostaglandins with ethyl acetate.
- · Quantification:
 - Dry the eluate under a stream of nitrogen.
 - Reconstitute the sample in an appropriate assay buffer.
 - Measure PGD2 concentration using a commercial PGD2 EIA or ELISA kit (e.g., from Cayman Chemical Company), following the manufacturer's instructions. PGD2 is unstable, so measurement of its more stable metabolite, 11β-PGF2α, in urine is also a common alternative.

Murine Model of Allergic Skin Inflammation (Epicutaneous Sensitization)

This workflow is based on the widely used OVA sensitization model.





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Caption: Workflow for an epicutaneous sensitization model of AD.



In Vitro T-cell Activation and CRTH2 Expression Analysis

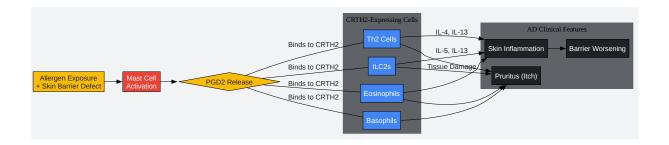
This protocol is for assessing CRTH2 expression following T-cell activation.

- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from human blood samples by density gradient centrifugation.
- T-cell Culture: Culture PBMCs under Th2-polarizing conditions (e.g., with IL-4 and anti-IFN-γ)
 to differentiate and expand CRTH2+ T cells.
- Activation:
 - \circ Coat 96-well plates with anti-CD3 antibody (e.g., 5-10 μ g/mL in sterile PBS) overnight at 4°C.
 - Wash plates to remove unbound antibody.
 - Add cultured Th2 cells to the wells.
 - Add soluble anti-CD28 antibody (e.g., 2 μg/mL) to provide co-stimulation.
 - Alternatively, stimulate cells with PMA (20 ng/mL) and ionomycin (1μM) for 6 hours.
- Analysis of CRTH2 Expression:
 - Flow Cytometry: After 24 hours of activation, harvest cells and stain with a fluorescently labeled anti-CRTH2 antibody. Analyze by flow cytometry to quantify surface expression.
 - qRT-PCR: Lyse cells at various time points (e.g., 4 and 24 hours) and extract total RNA.
 Perform quantitative real-time PCR using TaqMan gene expression assays for CRTH2 (e.g., Hs00173717_m1) to measure mRNA levels.

The PGD2-CRTH2 Axis as a Central Hub in AD Pathogenesis



The PGD2-CRTH2 axis can be visualized as a central link between the initial allergic trigger and the downstream inflammatory cascade that defines atopic dermatitis.



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Caption: The PGD2-CRTH2 axis as a central hub in AD.

Therapeutic Targeting of the PGD2-CRTH2 Axis

Given its central role in driving type 2 inflammation, CRTH2 is a promising therapeutic target for AD. The development of small molecule CRTH2 antagonists aims to block the proinflammatory effects of PGD2. Several orally administered CRTH2 antagonists, such as fevipiprant and AZD1981, have been evaluated in clinical trials for asthma and allergic rhinitis. While clinical trial data specifically for atopic dermatitis is less mature, the strong preclinical evidence and the shared eosinophilic and Th2-driven pathology with asthma suggest that CRTH2 antagonism could be a viable therapeutic strategy for AD.

Conclusion

The PGD2-CRTH2 axis is a pivotal pathway in the pathogenesis of atopic dermatitis. It links mast cell activation to the recruitment and activation of key effector cells of type 2 immunity, thereby amplifying the inflammatory cascade that leads to the clinical manifestations of the



disease. The wealth of data from preclinical models and human studies underscores the potential of CRTH2 antagonists as a targeted oral therapy for atopic dermatitis, warranting further clinical investigation in this patient population.

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